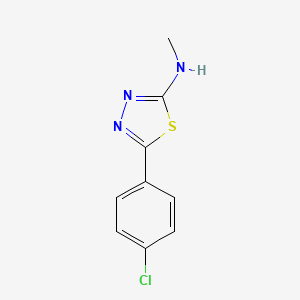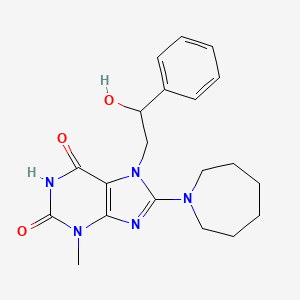
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine (5-CPT) is a synthetic compound belonging to the thiadiazol-2-amine family. It is a white crystalline solid with a melting point of 94-96 °C. 5-CPT has been studied for its potential medicinal properties, particularly its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). It has been proposed as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis, asthma, and colitis.
Mechanism of Action
The exact mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is unknown, however it is thought to inhibit COX-2 by binding to the enzyme and blocking its active site. This binding is thought to be mediated by hydrogen bonding between the nitrogen atom of the thiadiazol-2-amine moiety and the hydroxyl groups of the COX-2 active site.
Biochemical and Physiological Effects
In vitro studies have shown that this compound is a potent inhibitor of COX-2, with an IC50 of 0.3 μM. This inhibition is thought to be mediated by hydrogen bonding between the nitrogen atom of the thiadiazol-2-amine moiety and the hydroxyl groups of the COX-2 active site. In vivo studies have shown that this compound is able to reduce inflammation and pain in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is its ability to inhibit COX-2 in vitro. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, this compound is not suitable for use in humans due to its potential toxicity.
Future Directions
1. Further studies are needed to better understand the mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine and to identify potential side effects.
2. Studies are also needed to determine the optimal dosage and administration route for this compound in animal models.
3. The potential of this compound as a treatment for other inflammatory diseases, such as asthma, should be investigated.
4. Studies should be conducted to assess the efficacy and safety of this compound in humans.
5. The potential of this compound as a treatment for other diseases, such as cancer, should be explored.
6. The potential of this compound as an adjuvant therapy for existing treatments should be investigated.
7. Studies should be conducted to identify potential drug interactions with this compound.
8. Studies should be conducted to identify potential synergistic effects with other drugs.
9. The potential of this compound as an anti-inflammatory agent in veterinary medicine should be investigated.
10. The potential of this compound as a dietary supplement should be explored.
Synthesis Methods
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can be synthesized by a variety of methods. The most common method is via a multi-step reaction of 4-chlorobenzaldehyde, N-methyl-1,3,4-thiadiazol-2-amine, and sodium hydroxide. The reaction is carried out in aqueous media at room temperature and the product is purified by recrystallization.
Scientific Research Applications
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been studied for its potential medicinal properties, particularly its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory molecules, such as prostaglandins. Inhibition of COX-2 could therefore lead to a reduction in inflammation and pain. This compound has been shown to inhibit COX-2 in vitro, and has been proposed as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis, asthma, and colitis.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAOKFXGFTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498638.png)
![2-[8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetic acid](/img/structure/B6498646.png)
![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B6498648.png)
![3,8-diethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498658.png)
![1,6,7-trimethyl-3,8-bis(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498666.png)
![2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6498674.png)

![2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498705.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6498712.png)
![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)